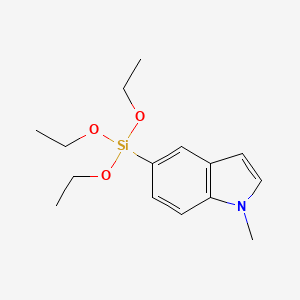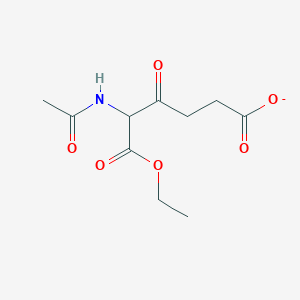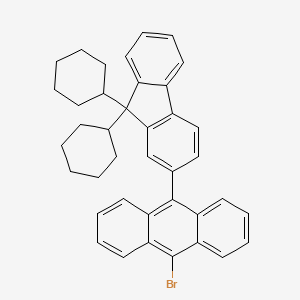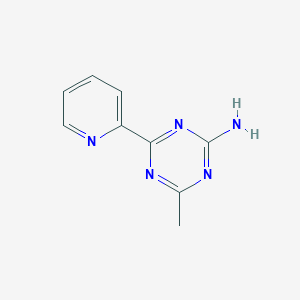![molecular formula C16H22O3 B12536081 6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- CAS No. 832688-82-1](/img/structure/B12536081.png)
6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a heptenal backbone with a methoxyphenyl group and a methyl group attached to it. The stereochemistry of the compound is specified by the (3S,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- involves several steps, starting from readily available starting materials. One common synthetic route includes the alkylation of 4-methoxyphenol with a suitable alkyl halide, followed by the formation of the heptenal backbone through a series of reactions such as aldol condensation and reduction. The stereochemistry is controlled using chiral catalysts or chiral auxiliaries during the key steps of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the heptenal group to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- is unique due to its specific stereochemistry and the presence of both a heptenal backbone and a methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
832688-82-1 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
(3S,5R)-5-[(4-methoxyphenyl)methoxy]-3-methylhept-6-enal |
InChI |
InChI=1S/C16H22O3/c1-4-15(11-13(2)9-10-17)19-12-14-5-7-16(18-3)8-6-14/h4-8,10,13,15H,1,9,11-12H2,2-3H3/t13-,15+/m1/s1 |
InChI Key |
QHXJDPLYILQHBQ-HIFRSBDPSA-N |
Isomeric SMILES |
C[C@H](CC=O)C[C@H](C=C)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(CC=O)CC(C=C)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)
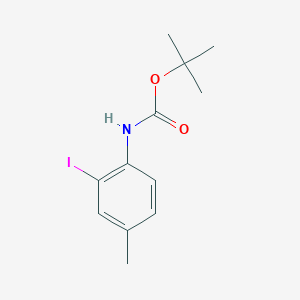
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)
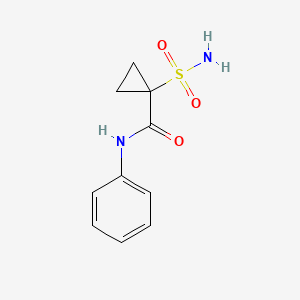
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-](/img/structure/B12536039.png)
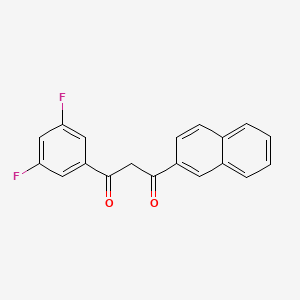
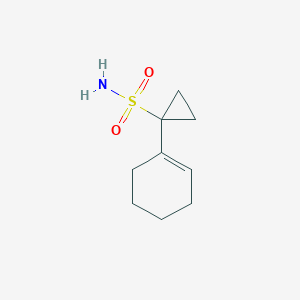
![1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide](/img/structure/B12536052.png)
